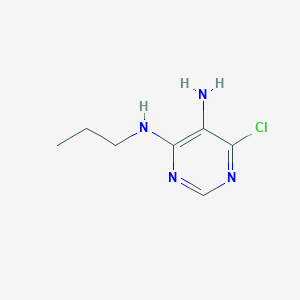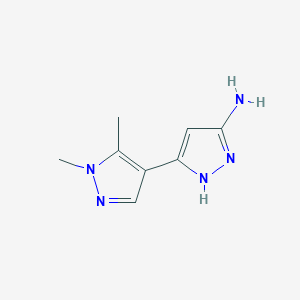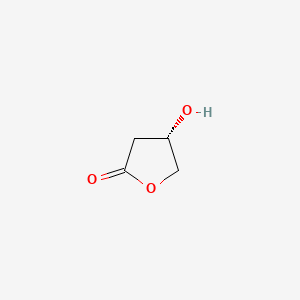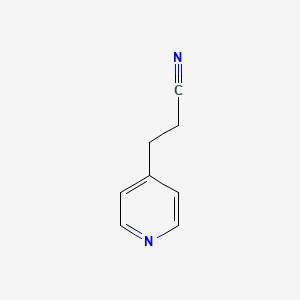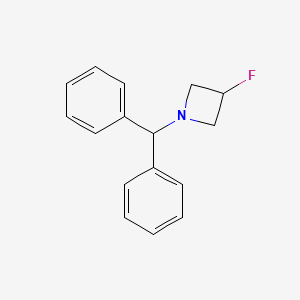
4-(4-Benzylpiperazin-1-yl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one (7a–7j) were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of “4-(4-Benzylpiperazin-1-yl)benzonitrile” is characterized by a benzylpiperazine group attached to a benzonitrile group. The exact mass of the molecule is 277.15800 .Aplicaciones Científicas De Investigación
Antiviral Potential
4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a compound related to 4-(4-Benzylpiperazin-1-yl)benzonitrile, has been identified as a modest Hepatitis C Virus (HCV) inhibitor. Chemical optimization led to the development of compounds with significantly increased antiviral activity against HCV. For instance, L0909, a derivative, showcased potent inhibition of HCV replication by acting on the HCV entry stage, demonstrating long-lasting effects, oral availability, and low toxicity in vivo, making it a promising candidate for HCV therapy (Jiang et al., 2020).
Antimycobacterial Activity
The synthesis of benzonitrile/nicotinonitrile based s-triazines, achieved through efficient palladium-catalyzed C-C Suzuki coupling, has led to compounds with profound in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. These findings suggest the potential of such compounds, derived from 4-(4-Benzylpiperazin-1-yl)benzonitrile, as starting points for developing new treatments against M. tuberculosis H37Rv (Patel, Chikhalia, & Kumari, 2014).
Enzyme Inhibition
A series of compounds, including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones, have been tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited potent inhibitory activity, with one showing an IC50 value of 0.54 nM on MAGL, highlighting the potential of 4-(4-Benzylpiperazin-1-yl)benzonitrile derivatives in developing selective inhibitors for these enzymes (Morera et al., 2012).
Analgesic and Anti-inflammatory Activities
Research on the derivatives of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ones has indicated their potential for anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. These findings underscore the versatility of 4-(4-Benzylpiperazin-1-yl)benzonitrile as a precursor for developing compounds with significant pharmacological properties (Gevorgyan et al., 2017).
Antibacterial and Antifungal Activities
Compounds synthesized from 4-(4-Benzylpiperazin-1-yl)benzonitrile have shown significant antibacterial and antifungal activities. The structures of these compounds, characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy, along with their antimicrobial efficacy, provide a foundation for further exploration in the development of new antimicrobial agents (Mandala et al., 2013).
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKANMUMBXTQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429034 | |
| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)benzonitrile | |
CAS RN |
90905-00-3 | |
| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

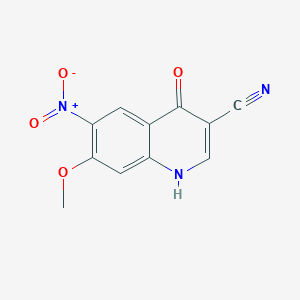
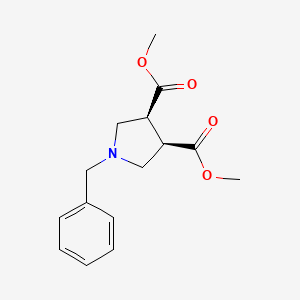
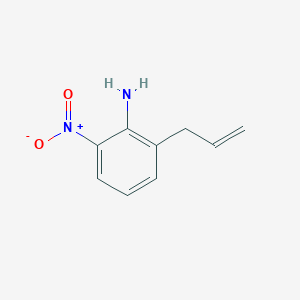
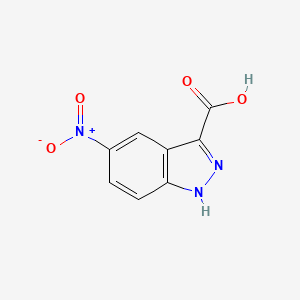
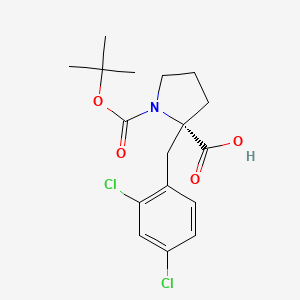
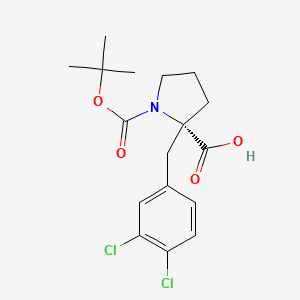
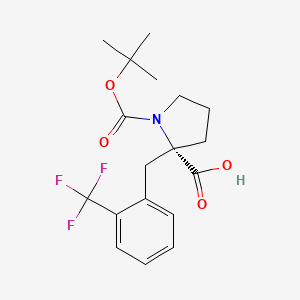
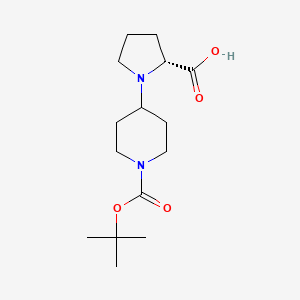
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
